N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide
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Overview
Description
N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a benzamide moiety, and a tert-butylphenyl group, making it a unique structure for research and industrial applications.
Preparation Methods
The synthesis of N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzamide group, and the attachment of the tert-butylphenyl group. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Benzamide Group: This can be achieved through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Attachment of the tert-Butylphenyl Group: This step may involve nucleophilic substitution reactions or other suitable methods to introduce the tert-butylphenyl moiety.
Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery efforts.
Medicine: Research may explore its potential therapeutic effects, particularly if it exhibits biological activity against specific targets.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
N-(2-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide can be compared with other quinazolinone derivatives and benzamide compounds. Similar compounds include:
- N-(4-tert-butylphenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(2,6-dimethylphenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Properties
IUPAC Name |
N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2S/c1-26(2,3)20-15-13-18(14-16-20)17-32-25-27-22-12-8-7-11-21(22)24(31)29(25)28-23(30)19-9-5-4-6-10-19/h4-16H,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQHUHSLIYNFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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